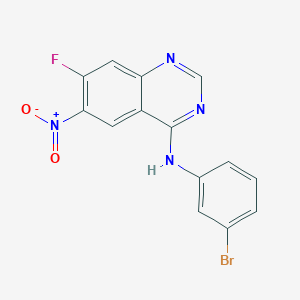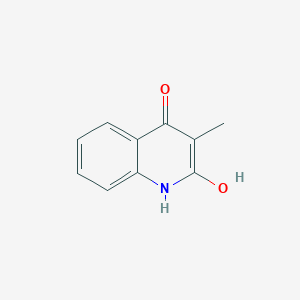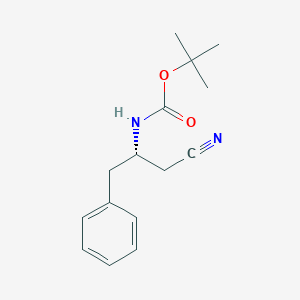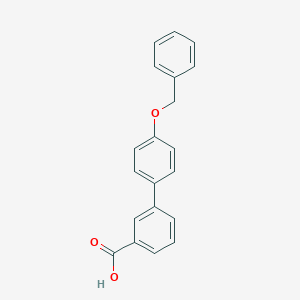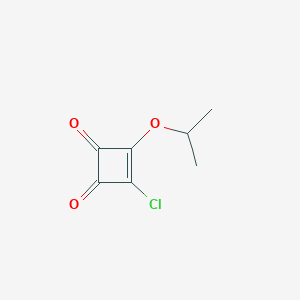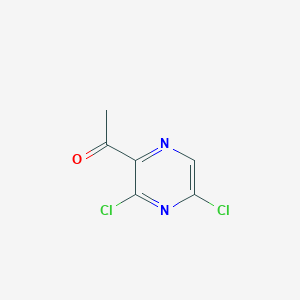
1-(3,5-Dichloropyrazin-2-YL)ethanone
Descripción general
Descripción
1-(3,5-Dichloropyrazin-2-yl)ethanone, with the chemical formula C6H4Cl2N2O , is a heterocyclic compound. It belongs to the pyrazine class of molecules and is characterized by its dichloropyrazine moiety. This compound has been studied for various applications due to its unique structure and reactivity .
Synthesis Analysis
The synthesis of 1-(3,5-Dichloropyrazin-2-yl)ethanone involves several steps. One common method is the reaction between 1,3-dichloropyrazine and acetyl chloride. The reaction proceeds under specific conditions, often using palladium-based catalysts and cesium carbonate as a base. The yield can vary, but it typically falls within the range of 60% to 70% .
Chemical Reactions Analysis
1-(3,5-Dichloropyrazin-2-yl)ethanone can participate in various chemical reactions. It serves as a versatile building block for the synthesis of other compounds. For instance, it can undergo nucleophilic substitution reactions, form imines, and react with various nucleophiles. Researchers have explored its reactivity in the context of drug discovery and material science .
Aplicaciones Científicas De Investigación
Hexaazatriphenylene Derivatives
Hexaazatriphenylene (HAT) derivatives, which share structural similarities with 1-(3,5-Dichloropyrazin-2-yl)ethanone, have been extensively researched for their electron-deficient, rigid, planar, aromatic discotic properties. These characteristics make HAT derivatives valuable in the development of n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage. The significance of HAT as a basic scaffold in organic materials and nanoscience underscores the potential of 1-(3,5-Dichloropyrazin-2-yl)ethanone in similar applications (Segura et al., 2015).
Chromones and Radical Scavengers
Chromones and their derivatives, including compounds structurally related to 1-(3,5-Dichloropyrazin-2-yl)ethanone, have been recognized for their antioxidant properties, which are crucial for neutralizing active oxygen and cutting off free radicals. This activity is pivotal in preventing cell impairment that leads to various diseases, suggesting the potential role of 1-(3,5-Dichloropyrazin-2-yl)ethanone in developing antioxidant therapies or as a component in materials designed to mitigate oxidative stress (Yadav et al., 2014).
High Energy Density Materials
Research into high-nitrogen azine energetic materials, which include pyrazine derivatives, highlights the application of these compounds in propellants, explosives, and gas generators. The findings suggest that compounds like 1-(3,5-Dichloropyrazin-2-yl)ethanone could be explored for their potential value in enhancing the burning rate, reducing sensitivity, and improving detonation performance in energetic materials (Yongjin & Shuhong, 2019).
Bioremediation of Contaminants
The bioremediation of DDT-contaminated soils showcases the utility of microbial and enzymatic degradation pathways in addressing environmental pollutants. This research area presents a potential application for 1-(3,5-Dichloropyrazin-2-yl)ethanone in environmental cleanup efforts, where its chemical properties could facilitate the biodegradation of persistent organic pollutants (Foght et al., 2001).
Direcciones Futuras
1-(3,5-Dichloropyrazin-2-yl)ethanone remains an intriguing compound with potential applications in medicinal chemistry, materials science, and organic synthesis. Future research could explore its biological activity, optimize synthetic routes, and investigate its interactions with specific targets. Additionally, safety assessments and environmental impact studies are essential for its broader utilization .
Propiedades
IUPAC Name |
1-(3,5-dichloropyrazin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYUCBQERMHHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloropyrazin-2-YL)ethanone | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)
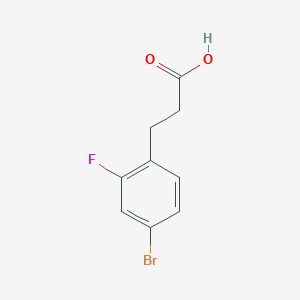
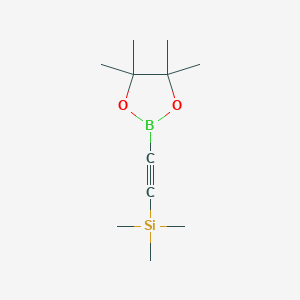
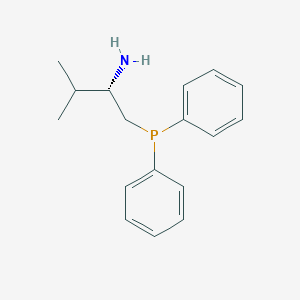
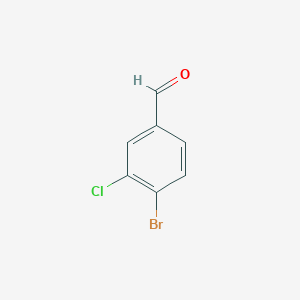
![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)
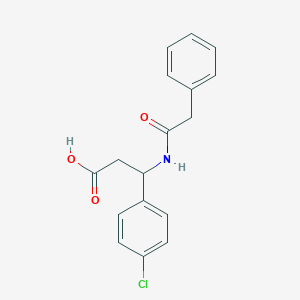
![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)
